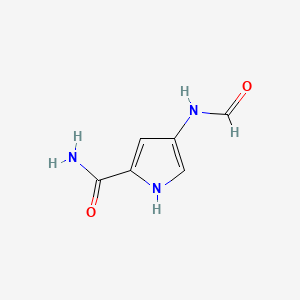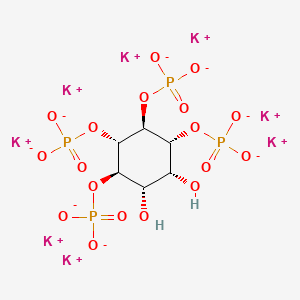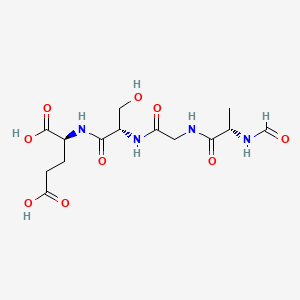
For-Ala-Gly-Ser-Glu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“For-Ala-Gly-Ser-Glu-OH” is a peptide, which is a compound consisting of two or more amino acids linked in a chain . The peptide is made up of the amino acids Formylalanine (For), Alanine (Ala), Glycine (Gly), Serine (Ser), and Glutamic acid (Glu), in that order .
Synthesis Analysis
The synthesis of a peptide like “this compound” involves the formation of peptide bonds between the amino acids. This process is essentially the application of the amide synthesis reaction . The synthesis requires selective acylation of a free amine, deactivation of all extraneous amine functions, and selective activation of the designated carboxyl function .Molecular Structure Analysis
The molecular structure of a peptide consists of a backbone and side chains. The backbone consists of repeating units of “N-H 2, CH, C double bond O”, and the side chains are specific to each amino acid . The amide groups in the peptide are planar, and the configuration about the C−N bond is usually trans .Chemical Reactions Analysis
The chemical reactions involved in peptide synthesis are complex. The formation of peptide bonds involves the reaction of the carboxyl group of one amino acid with the amine group of another, resulting in the release of a water molecule . This reaction does not readily occur between carboxylic acids and amines, so the process requires the use of activating agents .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its amino acid sequence and structure. Peptides generally have high melting points and are usually solid at room temperature . They can form hydrogen bonds, which play a crucial role in maintaining their structure .Aplicaciones Científicas De Investigación
Protein Structure and Stability : Hodges et al. (1981) studied a synthetic analog of tropomyosin, which included a sequence similar to "For-Ala-Gly-Ser-Glu-OH". This research provided insights into the alpha-helical coiled-coil structure and its thermal stability, indicating the importance of specific amino acid sequences in protein architecture (Hodges et al., 1981).
Synthesis of Glycopeptides : Lavielle et al. (1981) synthesized a glycotripeptide containing a sequence similar to "this compound". This research contributes to the understanding of glycopeptide synthesis and its applications in biochemistry (Lavielle et al., 1981).
Characterization of Sequential Polydipeptides : Anderson et al. (1972) characterized polypeptides containing sequences similar to "this compound", which were found to have a fibrous crystalline form with a cross-β conformation. These findings are significant for understanding the structural properties of polypeptides (Anderson et al., 1972).
Metabolism of Amino Acids in Plants : Ta and Joy (1986) investigated the metabolic roles of amino acids, including those in the "this compound" sequence, in the photorespiratory nitrogen cycle of pea leaves. This study provides insights into plant biochemistry and amino acid metabolism (Ta & Joy, 1986).
Peptide-Polymer Interaction : Ayres et al. (2005) prepared a peptide containing a sequence similar to "this compound" and investigated its interaction with polymers. This research has implications for the development of new materials based on peptide-polymer interactions (Ayres et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-formamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-7(16-6-20)12(24)15-4-10(21)17-9(5-19)13(25)18-8(14(26)27)2-3-11(22)23/h6-9,19H,2-5H2,1H3,(H,15,24)(H,16,20)(H,17,21)(H,18,25)(H,22,23)(H,26,27)/t7-,8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWSAMSPAJZLQ-CIUDSAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)
![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)
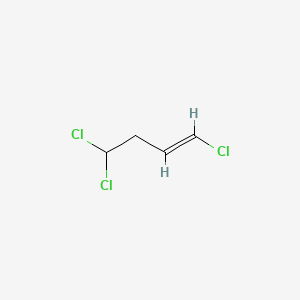

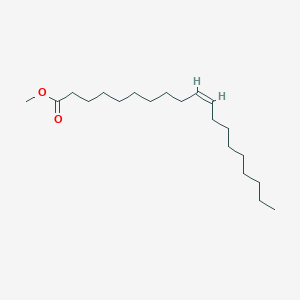
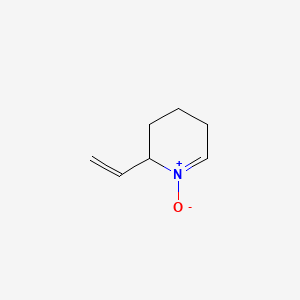
![(4E)-4-[(1R,2R,3S,6R)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B560820.png)
